3,3,3-Trifluoro-1-(piperazin-1-yl)propan-1-one hydrochloride is a chemical compound with the molecular formula and a molecular weight of 232.63 g/mol. It is classified as a hydrochloride salt, which is common for many organic compounds to enhance their solubility and stability. The compound has been assigned the signal word "Warning" due to its associated hazard statements, which include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
The synthesis of 3,3,3-Trifluoro-1-(piperazin-1-yl)propan-1-one hydrochloride typically involves the reaction of piperazine with a trifluoroacetyl derivative.
Technical Details:
The molecular structure of 3,3,3-Trifluoro-1-(piperazin-1-yl)propan-1-one hydrochloride features a piperazine ring attached to a propanone moiety that contains three fluorine atoms.
Structural Data:
InChI=1S/C7H11F3N2O.ClH/c8-7(9,10)5-6(13)12-3-1-11-2-4-12;/h11H,1-5H2;1H
VSAYMYVJEZKLEG-UHFFFAOYSA-N
This structure indicates the presence of significant electronegative fluorine atoms which influence the compound's reactivity and biological activity .
3,3,3-Trifluoro-1-(piperazin-1-yl)propan-1-one hydrochloride can undergo various chemical reactions typical of carbonyl compounds and amines.
Technical Details:
These reactions are crucial for modifying the compound for specific applications in medicinal chemistry.
The mechanism of action for 3,3,3-Trifluoro-1-(piperazin-1-yl)propan-1-one hydrochloride is primarily related to its interaction with neurotransmitter systems.
Data:
The compound has shown potential as a modulator of serotonin and dopamine receptors, which are critical in regulating mood and anxiety. By inhibiting the reuptake of these neurotransmitters, it may enhance their availability in the synaptic cleft, thereby exerting antidepressant and anxiolytic effects .
Relevant Data:
The compound's melting point and boiling point have not been extensively documented but are expected to align with similar piperazine derivatives .
3,3,3-Trifluoro-1-(piperazin-1-yl)propan-1-one hydrochloride has been explored for various scientific applications:
Research continues to explore its pharmacological properties and potential applications in treating mental health disorders .
The opioid epidemic and limitations of existing analgesics underscore the need for innovative CNS therapeutics. Dual-target drug design represents a strategic approach to address complex neurological disorders by simultaneously modulating multiple pathological pathways within a single molecular entity. This strategy circumvents the pharmacokinetic and pharmacodynamic challenges of combination therapies while enhancing therapeutic efficacy. The compound 3,3,3-Trifluoro-1-(piperazin-1-yl)propan-1-one hydrochloride exemplifies this approach, designed to integrate μ-opioid receptor (MOR) agonism and dopamine D3 receptor (D3R) antagonism. Preclinical evidence confirms that D3R antagonists reduce opioid-seeking behavior and self-administration without compromising analgesic efficacy, positioning them as promising modifiers of opioid misuse liability [2].
Table 1: Key Dual-Target Ligands in CNS Drug Development
Lead Compound | MOR Activity | D3R Activity | Therapeutic Rationale |
---|---|---|---|
(±)-1 | N/A | Antagonist | Reduces oxycodone self-administration [2] |
(R)-2 | N/A | Antagonist | Attenuates drug-seeking behavior [2] |
Compound 46 | Partial agonist | Antagonist | Analgesia with reduced abuse liability [2] |
Compound 121 | Partial agonist | Antagonist | Peripheral anti-inflammatory effects [2] |
Hybrid scaffolds merge pharmacophores from distinct receptor modulators into unified chemical architectures. The piperazine core of 3,3,3-Trifluoro-1-(piperazin-1-yl)propan-1-one serves as a versatile platform for tethering:
Structural hybridization leverages bioisosteric principles where the trifluoropropanone-linked piperazine component occupies secondary binding pockets (SBPs) of both MOR and D3R. This dual engagement was validated in bivalent ligands where optimized spacer lengths (e.g., 3-4 atoms) maximize simultaneous target engagement. Computational models confirm that the carbonyl oxygen coordinates with MOR’s transmembrane residues, while the protonated piperazine nitrogen forms salt bridges with D3R’s aspartate carboxylate [2] [8].
CNS drug efficacy necessitates overcoming the blood-brain barrier (BBB), a major hurdle in neurotherapeutic development. The physicochemical profile of 3,3,3-Trifluoro-1-(piperazin-1-yl)propan-1-one hydrochloride was optimized using Central Nervous System Multiparameter Optimization (CNS-MPO) criteria:
Table 2: BBB Permeability Parameters of Key Scaffolds
Parameter | Target Value | 3,3,3-Trifluoro-1-(piperazin-1-yl)propan-1-one·HCl | Loperamide Derivatives |
---|---|---|---|
MW (Da) | ≤400 | 232.63 | ~500 |
cLogP | 2–5 | ~1.2 | 4.8 |
HBD Count | ≤3 | 1 | 2 |
PSA (Ų) | <60 | 29.5 | >80 |
CNS-MPO Score | ≥4.0 | 4.5 (Predicted) | <2.5 [2] |
The trifluoromethyl group enhances lipid solubility and metabolic stability, while the hydrochloride salt improves aqueous solubility for in vivo bioavailability. Early analogs lacking fluorine showed reduced microsomal stability and lower predicted CNS-MPO scores (<3), confirming fluorine’s critical role in optimization [2] [5]. Hybrid derivatives incorporating this scaffold (e.g., Compounds 84 and 114) achieved CNS-MPO scores >4.0, indicating high BBB penetration potential for centrally mediated analgesia and anti-addiction effects [2].
CAS No.: 1467093-03-3
CAS No.: 1164-45-0
CAS No.: 13982-63-3
CAS No.: 13966-05-7
CAS No.: 13131-49-2
CAS No.: